2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a decahydrocyclododeca[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves multiple steps. One common method includes the reaction of ethyl (E)-2-[(5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide . This reaction yields the desired compound through a series of intermediate steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(Ethoxycarbonyl)-5-isopropyl-2-thienyl]carbamoyl}cyclohexanecarboxylic acid
- 2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Uniqueness
What sets 2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid apart from similar compounds is its unique decahydrocyclododeca[b]thiophene ring system. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H37NO5S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[(3-ethoxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H37NO5S/c1-2-31-25(30)21-19-15-9-7-5-3-4-6-8-10-16-20(19)32-23(21)26-22(27)17-13-11-12-14-18(17)24(28)29/h17-18H,2-16H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
SZMKHYLMFCQDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
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